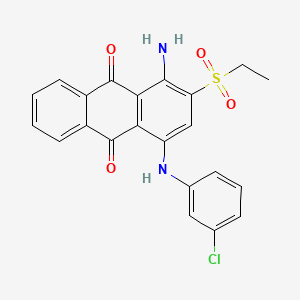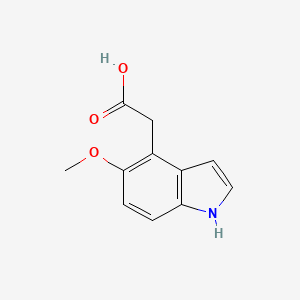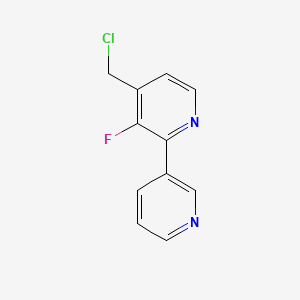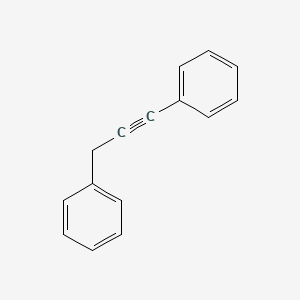
Propyne, 1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyne, 1,3-diphenyl- can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction. In this method, a dioxolane-protected keto group in 1,3-di-(4-bromophenyl)-2-propanone is reacted with a dodecyl magnesium bromide in the presence of a palladium catalyst. This reaction leads to the formation of mono- or dialkylation products, which are then hydrolyzed to yield the desired diphenylpropyne .
Industrial Production Methods
Industrial production of propyne, 1,3-diphenyl- typically involves large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Propyne, 1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be performed using a mixture of nitric and sulfuric acids.
Major Products Formed
The major products formed from these reactions include diketones, carboxylic acids, alkenes, alkanes, and various substituted derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Propyne, 1,3-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Research has explored its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of propyne, 1,3-diphenyl- involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, such as protein tyrosine phosphatase-1B (PTP-1B), which is involved in the regulation of insulin signaling . The compound’s alkyne group allows it to form covalent bonds with target proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Propyne, 1,3-diphenyl- can be compared with other similar compounds, such as:
1,3-diphenylpropene: This compound has a similar structure but contains a double bond instead of a triple bond.
2,5-diphenyl-1,3-oxazoline: This compound has a different core structure but shares the diphenyl substitution pattern.
Uniqueness
The uniqueness of propyne, 1,3-diphenyl- lies in its alkyne group, which imparts distinct reactivity and potential for forming covalent bonds with target molecules. This makes it a valuable compound in both synthetic chemistry and biological research.
Eigenschaften
Molekularformel |
C15H12 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
3-phenylprop-1-ynylbenzene |
InChI |
InChI=1S/C15H12/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-6,8-11H,12H2 |
InChI-Schlüssel |
OYWWNXJFQSGJNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



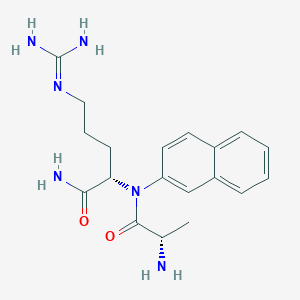
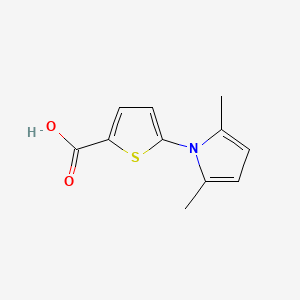


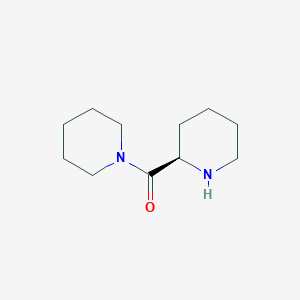
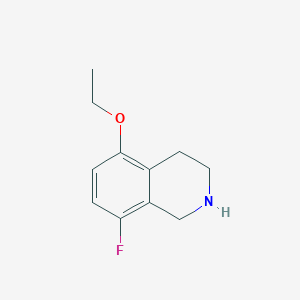
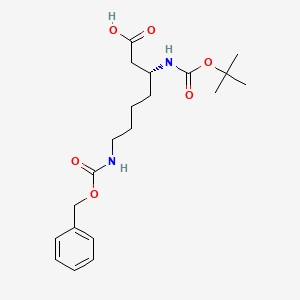
![[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate](/img/structure/B13146560.png)
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
